(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
説明
The compound (2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- A piperazine ring at position 7 of the triazolopyrimidine, enhancing solubility and providing a site for structural diversification.
- A 2,4-dimethoxyphenyl group attached via a methanone linker to the piperazine, influencing electronic and steric properties.
- A 3-fluorophenyl substituent at position 3 of the triazolopyrimidine, introducing electron-withdrawing effects and metabolic stability.
Molecular Formula: C₂₂H₂₀FN₇O₂
Molecular Weight: 433.4 g/mol
Key Features: Fluorine and methoxy groups modulate lipophilicity and binding affinity, while the triazolopyrimidine-piperazine scaffold is common in kinase inhibitors and receptor antagonists .
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-17-6-7-18(19(13-17)34-2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)16-5-3-4-15(24)12-16/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGLIBKGCSXVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural components suggest a variety of pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- 2,4-Dimethoxyphenyl : A phenolic moiety that may contribute to antioxidant activity.
- Triazolo[4,5-d]pyrimidin-7-yl : A heterocyclic component known for its role in various biological activities.
- Piperazine : Often linked to central nervous system activity and potential antitumor effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A series of triazole derivatives have shown significant cytotoxicity against various cancer cell lines. One study reported IC50 values as low as 0.20 μM against HepG2 cells, indicating strong antitumor activity .
- The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been documented. This is often associated with the loss of cell morphology and inhibition of migration capabilities .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : The compound may cause G1 or G2 phase arrest in cancer cells, preventing them from dividing .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Triazole Derivatives : A comprehensive study synthesized various triazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines including MCF7 and HeLa. The most active compounds exhibited IC50 values ranging from 0.49 to 48.0 μM .
- Mechanistic Insights into Anticancer Activity : Research focused on the molecular docking studies indicated that these compounds can effectively bind to targets involved in cancer progression, such as telomerase and HDACs .
類似化合物との比較
Structural and Molecular Comparisons
The table below compares Compound A with three analogs (Compounds B, C, and D) sharing the triazolopyrimidine-piperazine scaffold but differing in substituents:
Substituent Effects on Bioactivity and Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups: Compound A combines methoxy (electron-donating) and fluorine (electron-withdrawing) groups, balancing lipophilicity and polarity. This may enhance membrane permeability compared to Compound B (three methoxy groups), which likely has higher solubility but lower bioavailability .
Substituent Position :
- The 3-fluorophenyl in Compound A vs. 4-fluorophenyl in Compound C alters steric interactions. Meta-substitution may reduce steric hindrance in binding pockets compared to para-substitution .
- Compound B ’s 3,4-dimethoxyphenyl group introduces bulkiness, possibly reducing binding affinity to compact active sites .
Molecular Weight and Bioavailability :
- Compound A (433.4 g/mol) and Compound C (445.4 g/mol) fall within the optimal range for oral bioavailability (<500 g/mol). Compound B (475.5 g/mol) and Compound D (480.5 g/mol) may face challenges in absorption due to higher molecular weights .
Research Findings and Implications
- Kinase Inhibition Potential: The triazolopyrimidine core is prevalent in kinase inhibitors. Compound A’s fluorine atom may enhance interactions with ATP-binding pockets, similar to FDA-approved kinase inhibitors like imatinib .
- Metabolic Stability: Fluorine in Compound A and trifluoromethyl in Compound D likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Solubility-Target Affinity Trade-off : Compound B ’s multiple methoxy groups improve solubility but may reduce affinity for hydrophobic targets, whereas Compound D ’s trifluoromethyl group prioritizes affinity over solubility .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer: The synthesis involves a multi-step approach:
Triazolopyrimidine Core Formation : Cyclocondensation of 3-fluorophenyl-1H-1,2,3-triazole with a pyrimidine precursor under acidic conditions (e.g., HCl/EtOH, 80°C) .
Piperazine Coupling : React the triazolopyrimidine intermediate with 1-(2,4-dimethoxybenzoyl)piperazine using a Buchwald-Hartwig amination or nucleophilic substitution (K₂CO₃, DMF, 100°C) .
Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is structural characterization performed for this compound?
Answer:
- NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (triazolopyrimidine H), δ 3.7–4.1 ppm (piperazine CH₂), and δ 6.5–7.2 ppm (aromatic H) .
- X-ray Crystallography : Resolve bond angles (e.g., C–N–C in triazole: ~120°) and confirm π-π stacking between aromatic rings .
- Mass Spectrometry : ESI-MS expected [M+H]⁺: ~520–530 m/z .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity for kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP). Key interactions: Fluorophenyl group with hydrophobic pockets; triazolopyrimidine with ATP-binding site .
- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays. Adjust force fields (AMBER) for better accuracy .
Q. How can contradictory bioactivity data across assays be resolved?
Answer:
- Assay Optimization : Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%). Include positive controls (e.g., staurosporine for kinases) .
- Orthogonal Assays : Validate cell-based results with enzymatic assays (e.g., fluorescence polarization vs. radiometric). Check for off-target effects via proteome-wide profiling .
Q. What methodologies assess this compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1–9, 37°C). Monitor degradation via HPLC at 0, 24, 48 hrs.
- Thermal Stability : Use accelerated testing (40°C/75% RH, 30 days). Identify major degradants (e.g., demethylation products) via LC-MS .
Q. How can QSAR models guide the design of analogs with improved potency?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
